1-Allylsulfanyl-4-chloro-3-methylbenzene

Description

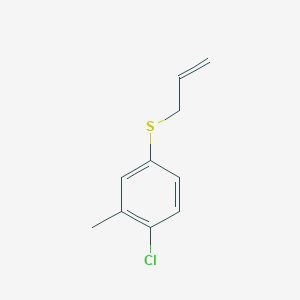

1-Allylsulfanyl-4-chloro-3-methylbenzene is a substituted benzene derivative featuring an allylsulfanyl (-S-CH₂CH=CH₂) group at position 1, a chlorine atom at position 4, and a methyl group at position 3. The compound is cataloged by suppliers such as Rieke Metals, indicating its relevance in organometallic and industrial chemistry .

Properties

IUPAC Name |

1-chloro-2-methyl-4-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClS/c1-3-6-12-9-4-5-10(11)8(2)7-9/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCKRFSAEJHWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SCC=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-4-chloro-3-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of 4-chloro-3-methylbenzene with allyl sulfide under suitable conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-4-chloro-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The compound can be reduced to remove the chlorine atom or modify the allylsulfanyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: NaOCH3, KOtBu

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Dechlorinated derivatives, modified allylsulfanyl groups

Substitution: Various substituted benzene derivatives

Scientific Research Applications

1-Allylsulfanyl-4-chloro-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-4-chloro-3-methylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. Additionally, the allylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Diversity :

- The allylsulfanyl group in the target compound provides distinct reactivity compared to methoxy (C₉H₁₁ClO) or sulfonyl (C₈H₉ClO₂S) groups. Thioethers are nucleophilic, whereas sulfonyl groups are electron-withdrawing, influencing solubility and reaction pathways .

- The isothiocyanate group in C₈H₆ClNS (183.66 g/mol) offers electrophilic reactivity, making it useful in pesticide development .

Molecular Weight and Steric Effects :

- The target compound’s higher molecular weight (~198.6 g/mol) compared to C₉H₁₁ClO (170.64 g/mol) reflects the bulkier allylsulfanyl substituent. This may impact volatility and crystallization behavior in industrial processes .

- The sulfonyl group in C₈H₉ClO₂S (204.72 g/mol) enhances polarity, improving solubility in polar solvents for pharmaceutical applications .

Substituent Position Influence :

- Chlorine at position 4 in the target compound vs. position 1 in C₈H₆ClNS alters electronic distribution on the aromatic ring, affecting regioselectivity in substitution reactions .

Applications: Allylsulfanyl derivatives are less common in pharmaceuticals but valuable in cross-coupling reactions for organometallic synthesis . Sulfonyl and chloromethyl groups (C₈H₉ClO₂S) are prevalent in drug candidates due to their bioactivity and stability .

Methodological Considerations

The evidence highlights the role of computational chemistry (e.g., density-functional theory in –2) in predicting thermochemical and electronic properties of such compounds.

Biological Activity

1-Allylsulfanyl-4-chloro-3-methylbenzene, also known as a thioether compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the alkylation of 4-chloro-3-methylphenol with an allyl sulfide precursor. The reaction is generally performed in an organic solvent under basic conditions, yielding the desired thioether product. The presence of the allylsulfanyl group and the chloro substituent on the aromatic ring contributes to its unique chemical reactivity and biological properties.

Biological Activity

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential:

The compound has also been investigated for its anticancer properties. Preliminary studies reveal that it can induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways involved in cell survival and proliferation .

Mechanism of Action:

The biological activity of this compound is thought to involve its interaction with cellular targets such as enzymes and receptors. The thioether group may undergo metabolic activation, leading to reactive intermediates that can affect cellular functions and contribute to its antimicrobial and anticancer effects.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thioether compounds, this compound was found to inhibit growth in Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Table 2: Comparative Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| Standard Antibiotic (e.g., Penicillin) | 32 | Staphylococcus aureus |

| This compound | 32 | Escherichia coli |

| Standard Antibiotic (e.g., Ampicillin) | 64 | Escherichia coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.